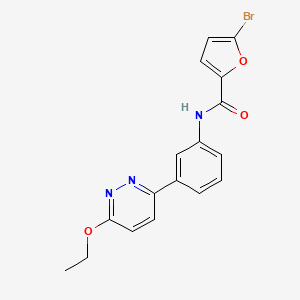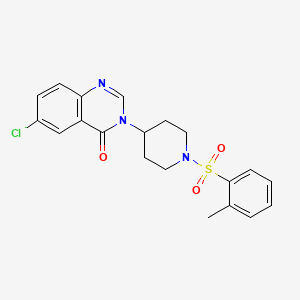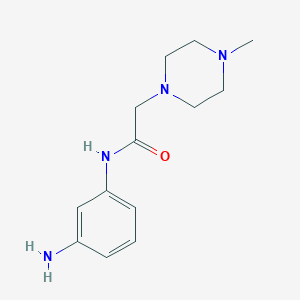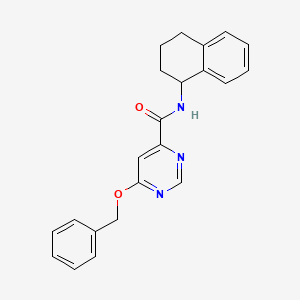![molecular formula C21H18ClFN4O2S B3008157 N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251622-03-3](/img/structure/B3008157.png)
N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H18ClFN4O2S and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Insecticidal Activities
N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and similar [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for their potential in addressing challenges in agriculture and pest control. Research indicates that certain sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety exhibit promising antifungal activities against various fungal pathogens and significant insecticidal activity against pests like Plutella xylostella and Helicoverpa armigera, highlighting their potential application in developing new agrochemicals (Xu et al., 2017).
Herbicidal Potential
Another application area for this compound and related compounds is in the development of herbicides. These compounds have been shown to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, offering an effective means of weed control in agricultural settings. The thermal infrared measurement technology has been suggested as an indicator of plant ecosystem health, allowing for the assessment of the herbicidal effects of these compounds on targeted plant species (Moran, 2003).
Antimicrobial Properties
The synthesis and biological activity evaluation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have also been explored for antimicrobial applications. Some derivatives have been found to display good antimicrobial activities, suggesting their potential as leads in the development of new antimicrobial agents. This includes activities against both bacterial and fungal pathogens, indicating a broad spectrum of action that could be beneficial in medical and agricultural contexts (Xu et al., 2017).
Antimalarial Activity
Furthermore, a novel series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides, including derivatives similar to this compound, have been investigated for their potential as antimalarial agents. These studies involve in silico design, synthesis, and in vitro evaluation against Plasmodium falciparum, demonstrating good antimalarial activity and serving as a foundation for future drug discovery efforts in the fight against malaria (Karpina et al., 2020).
Mecanismo De Acción
Target of Action
Compounds containing similar structures, such as the 1,2,4-oxadiazole and 1,3,4-oxadiazole heterocycles, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with various targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria, mycobacteria, tumors, and viruses, or that neutralize oxidative stress .
Biochemical Pathways
Given the broad-spectrum biological activities of similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in bacterial and viral replication, tumor growth, and oxidative stress .
Pharmacokinetics
The solubility of similar compounds, such as oxadiazoles, in water suggests that they may be well-absorbed and distributed in the body .
Result of Action
The reported biological activities of similar compounds suggest that they may inhibit the growth of bacteria, mycobacteria, tumors, and viruses, and neutralize oxidative stress .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(4-3-13-26(20)21)30(28,29)27(18-11-7-16(22)8-12-18)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUHDSMPANZUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)



![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)


![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)